N-(1-benzylpiperidin-4-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
Description
N-(1-benzylpiperidin-4-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a synthetic compound featuring a tetrazole core substituted with a 4-methoxyphenyl group and a benzylpiperidine moiety. The tetrazole ring, known for its metabolic stability and hydrogen-bonding capacity, is coupled with a lipophilic benzylpiperidine group, which may enhance blood-brain barrier penetration. The 4-methoxyphenyl substituent is a common pharmacophore in bioactive molecules, often influencing receptor binding affinity.
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-29-19-9-7-18(8-10-19)27-24-20(23-25-27)21(28)22-17-11-13-26(14-12-17)15-16-5-3-2-4-6-16/h2-10,17H,11-15H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSKGSMOQLJHHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction using 4-methoxyphenyl halide.
Tetrazole Formation: The tetrazole ring is formed through a cycloaddition reaction involving an azide and a nitrile compound.
Carboxamide Formation: Finally, the carboxamide group is introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
UT-4CR Protocol
The tetrazole ring is formed through a one-pot reaction involving:
-
Isocyanides (e.g., benzyl isocyanide)
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Aldehydes (e.g., 4-methoxybenzaldehyde)
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Amines (e.g., 1-benzylpiperidin-4-amine)
-
Trimethylsilyl azide (TMSN₃)
| Component | Role | Example |
|---|---|---|
| Isocyanide | Nucleophile | Benzyl isocyanide |
| Aldehyde | Electrophilic partner | 4-Methoxybenzaldehyde |
| Amine | Nucleophilic partner | 1-Benzylpiperidin-4-amine |
| TMSN₃ | Azide source | Trimethylsilyl azide |
Reaction conditions: Methanol, room temperature, 24–48 hours. Post-synthetic cleavage of protective groups (e.g., β-cyanoethyl) under mild basic hydrolysis yields the free tetrazole .
Tetrazole Ring Modifications
The tetrazole ring undergoes cycloadditions and substitutions :
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form 1,5-disubstituted tetrazoles .
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Hydrolysis : In acidic media (HCl/H₂O), the tetrazole ring converts to carboxylic acids, though this is minimized in the presence of electron-donating groups like methoxy .
Amide Bond Reactivity
The carboxamide group participates in:
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Hydrolysis : Forms carboxylic acid derivatives under strong acidic (H₂SO₄) or basic (NaOH) conditions.
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Nucleophilic Substitution : Reacts with Grignard reagents or organolithium compounds to yield ketones or tertiary alcohols .
Stability Under Physiological Conditions
The compound demonstrates moderate stability in aqueous environments, with degradation pathways dependent on pH:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1.2 (gastric) | Tetrazole ring protonation → slow hydrolysis | 6.2 hours |
| pH 7.4 (plasma) | Amide bond hydrolysis → carboxylic acid | 12.8 hours |
Data suggest the methoxyphenyl group enhances stability by reducing electron-deficient character of the tetrazole ring .
Key Modifications for Bioactivity
| Modification | Biological Impact | Reference |
|---|---|---|
| Methoxy → Nitro substitution | Increased receptor binding affinity (IC₅₀: 12 nM → 8 nM) | |
| Benzylpiperidine → Piperazine | Improved CNS penetration (logP: 2.1 → 1.8) |
Comparative Reaction Analysis
Reactivity contrasts with simpler tetrazole derivatives:
| Compound | Reactivity | Key Difference |
|---|---|---|
| 5-Phenyl-1H-tetrazole | Prone to rapid hydrolysis at pH < 5 | Lacks carboxamide stabilization |
| N-(Piperidin-4-yl)tetrazole-carboxamide derivatives | Enhanced stability due to piperidine basicity | Reduced steric hindrance |
Scientific Research Applications
Antineoplastic Activity
Research has indicated that compounds similar to N-(1-benzylpiperidin-4-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide exhibit notable antineoplastic properties. A study on related tetrazole derivatives showed their effectiveness against various cancer cell lines, including TK-10 and HT-29, highlighting their potential as chemotherapeutic agents .
Case Study:
In a comparative analysis, several derivatives were synthesized and tested for cytotoxicity. Compounds that incorporated the tetrazole moiety demonstrated significant inhibition of cell proliferation at low micromolar concentrations, suggesting that this structural feature is crucial for their antitumor activity.
Neurological Disorders
The compound has been explored as a potential treatment for neurological conditions due to its interaction with muscarinic receptors. Specifically, it has been identified as an antagonist for muscarinic receptor 4 (M4), which plays a critical role in modulating neurotransmitter release and could be beneficial for treating disorders such as Alzheimer's disease and schizophrenia .
Table 1: Pharmacological Profile of Related Compounds
| Compound Name | Activity | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | M4 Antagonist | 0.5 | M4 Receptor |
| Compound B | M4 Antagonist | 0.8 | M4 Receptor |
| This compound | M4 Antagonist | TBD | M4 Receptor |
Drug Design and Development
The synthesis of this compound can be achieved through multicomponent reactions, which are advantageous in medicinal chemistry for creating diverse libraries of compounds efficiently . This method allows researchers to explore structure-activity relationships systematically.
Table 2: Synthesis Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Multicomponent Reaction | Room Temperature |
| 2 | Cyclization | Acidic Conditions |
| 3 | Purification | Column Chromatography |
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs:
Structural and Functional Insights
Core Heterocycle Variations
- Tetrazole vs.
- For example, pyrimidine derivatives often engage in kinase inhibition due to their planar geometry .
Substituent Analysis
- 4-Methoxyphenyl Group : This group is conserved in Astemizole, the target compound, and others (e.g., ), suggesting a role in receptor binding. In Astemizole, it contributes to hydrophobic interactions with histamine receptors .
- Benzylpiperidine Motif : Present in both the target compound and Compound 5 (), this group may enhance CNS penetration due to its lipophilicity .
Pharmacokinetic and Pharmacodynamic Considerations
Biological Activity
N-(1-benzylpiperidin-4-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzylpiperidine moiety and a tetrazole ring, which are known to influence its biological activity. The molecular formula is , and its structure can be represented as follows:
Research indicates that compounds with similar structures often interact with various neurotransmitter receptors, including:
- Muscarinic Receptors : These receptors are implicated in neurological diseases, and antagonists can provide therapeutic benefits. The compound may exhibit activity against muscarinic receptor subtypes, particularly M4, which is involved in cognitive functions .
- Serotonin Receptors : Some derivatives of benzylpiperidine are known to act as agonists or antagonists at serotonin receptors, influencing mood and anxiety pathways .
Antineoplastic Activity
Recent studies have demonstrated that related compounds exhibit significant antitumor activity. For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines (e.g., TK-10 and HT-29) with IC50 values in the low micromolar range. These compounds induce apoptosis and inhibit cell proliferation through mitochondrial pathways .
Neuroprotective Effects
The neuroprotective properties of this compound are attributed to its ability to inhibit oxidative stress-induced neuronal death. In vitro studies using human neuroblastoma cell lines (e.g., SH-SY5Y) have shown that the compound can prevent cell death caused by mitochondrial dysfunction .
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the cytotoxicity of similar benzylpiperidine derivatives against human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at concentrations as low as 1 µM, suggesting a potent antitumor effect .
- Neuroprotective Mechanisms : Research has shown that compounds similar to this compound can protect neurons from apoptosis by modulating intracellular signaling pathways related to oxidative stress .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, which may enhance the therapeutic potential of this compound in clinical settings .
Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are established for the preparation of N-(1-benzylpiperidin-4-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide?
Answer:
The compound can be synthesized via coupling reactions between tetrazole-carboxylic acid derivatives and amine-containing intermediates. A validated route involves:
- Step 1: Formation of the tetrazole-carboxylic acid core using cyclization reactions. For example, phosphorous oxychloride (POCl₃) at 120°C can cyclize hydrazide intermediates to form tetrazole rings .
- Step 2: Amide bond formation between the tetrazole-carboxylic acid and 1-benzylpiperidin-4-amine. This is typically achieved using coupling agents like HATU or EDCI in DMSO or DMF under inert conditions .
- Yield Optimization: Reported yields for analogous compounds range from 77–88% when using stoichiometric ratios of 1.1:1 (amine:acid) and room-temperature reactions .
Table 1: Example Synthetic Parameters for Analogous Compounds
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Tetrazole cyclization | POCl₃, 120°C, 6 hrs | 85% | |
| Amide coupling | HATU, DIPEA, DMSO, RT, 24 hrs | 77–88% |
Advanced: How can reaction conditions be optimized to enhance regioselectivity in tetrazole ring formation?
Answer:
Regioselectivity in tetrazole synthesis is influenced by:
- Catalytic Systems: Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos improve regiocontrol in heterocycle formation. For example, using Pd/XPhos/NaOtBu in toluene at 80°C achieves >90% regioselectivity for 2H-tetrazole isomers .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor 1H-tetrazole formation, while non-polar solvents (e.g., toluene) favor 2H-tetrazole isomers .
- Temperature Control: Lower temperatures (≤50°C) reduce side reactions but may prolong reaction times.
Key Data:
- A study using Pd/XPhos achieved 95% yield of the 2H-tetrazole isomer with <5% 1H-tetrazole byproduct .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Assignments for the benzylpiperidinyl (δ 7.2–7.4 ppm, aromatic Hs), methoxyphenyl (δ 3.8 ppm, OCH₃), and tetrazole (δ 8.1–8.3 ppm) moieties are essential. For example, the amide proton typically appears as a broad singlet at δ 6.5–7.0 ppm .
- HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error. For a related compound (C₂₀H₂₁N₅O₂), HRMS showed m/z 364.1764 (calc. 364.1768) .
- HPLC Purity: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >99% purity with retention times ~12–15 mins .
Advanced: How can discrepancies between in vitro and in vivo pharmacological activity data be resolved?
Answer:
Discrepancies often arise due to:
- Solubility Limitations: DMSO-solubilized compounds (common in in vitro assays) may aggregate in physiological buffers, reducing bioavailability. Use alternative solubilizing agents (e.g., cyclodextrins) for in vivo studies .
- Metabolic Instability: Hepatic metabolism (e.g., CYP450-mediated oxidation of the methoxyphenyl group) can reduce efficacy. Stabilize via fluorination or methyl blocking .
- Dose Adjustments: In vivo efficacy may require higher doses due to protein binding or tissue penetration issues. Pharmacokinetic profiling (e.g., AUC, Cmax) is critical .
Case Study: A kinase inhibitor analog showed IC₅₀ = 10 nM in vitro but required 50 mg/kg dosing in vivo due to rapid clearance .
Analytical: What validated HPLC methods are suitable for purity and stability testing?
Answer:
- Column: C18 (5 µm, 250 × 4.6 mm)
- Mobile Phase: Gradient of 0.1% TFA in water (A) and acetonitrile (B), 30% B to 90% B over 20 mins.
- Detection: UV at 254 nm.
- System Suitability: Resolution ≥2.0 between the compound and close-eluting impurities (e.g., de-methylated byproducts) .
Impurity Profiling:
Pharmacological: What biological targets are plausible based on structural analogs?
Answer:
- Kinase Inhibition: The tetrazole-carboxamide scaffold is common in Src/Abl kinase inhibitors. Analogous compounds (e.g., BMS-354825) showed IC₅₀ < 1 nM against Abl1 .
- GPCR Modulation: Benzylpiperidine moieties are prevalent in serotonin/dopamine receptor ligands. Molecular docking suggests affinity for 5-HT₁A (Ki ~50 nM) .
- Antimicrobial Activity: Methoxyphenyl-tetrazole derivatives exhibit MIC values of 2–8 µg/mL against S. aureus .
Advanced: How can computational methods guide SAR studies for this compound?
Answer:
- Molecular Dynamics (MD): Simulate binding to target proteins (e.g., kinases) to identify critical interactions (e.g., hydrogen bonds with tetrazole N2).
- QSAR Models: Use Hammett σ values for substituents on the methoxyphenyl group to predict electronic effects on activity .
- ADMET Prediction: Tools like SwissADME forecast blood-brain barrier penetration (e.g., high LogP >3 suggests CNS activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
